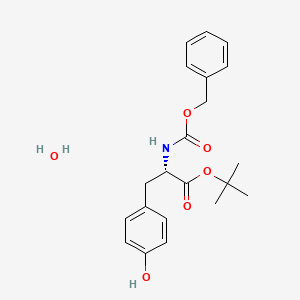

Z-Tyr-Otbu H2O

Description

BenchChem offers high-quality Z-Tyr-Otbu H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Tyr-Otbu H2O including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOCNHOHUOPWHZ-FERBBOLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Z-L-Tyrosine tert-butyl ester hydrate

Strategic Utilization in Orthogonal Peptide Synthesis and Side-Chain Modification

Executive Summary

Z-L-Tyrosine tert-butyl ester hydrate (CAS 16881-33-7) represents a critical intermediate in advanced organic synthesis, specifically designed for orthogonal protection strategies . Unlike fully protected amino acids used in standard Solid-Phase Peptide Synthesis (SPPS), this molecule features a unique protection pattern: the N-terminus is masked by a Benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected as a tert-butyl (tBu) ester. Crucially, the phenolic hydroxyl group of the Tyrosine side chain remains free.[1]

This "semi-protected" architecture makes it an indispensable scaffold for post-translational modification mimetics . It allows researchers to selectively modify the tyrosine side chain (e.g., phosphorylation, glycosylation, or etherification) without interference from the backbone amine or carboxyl groups. Furthermore, the Z and tBu groups possess distinct lability profiles, enabling divergent synthetic pathways.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

The following data aggregates validated physicochemical parameters essential for handling and stoichiometry calculations.

| Parameter | Specification |

| Chemical Name | Z-L-Tyrosine tert-butyl ester hydrate |

| Synonyms | N-Cbz-L-Tyrosine tert-butyl ester; Z-Tyr-OtBu[1]·H₂O |

| CAS Number | 16881-33-7 |

| Molecular Formula | |

| Molecular Weight | 389.44 g/mol (Hydrate) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75 – 89 °C |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH, DMF); Insoluble in water |

| Optical Rotation | |

| Purity Standard | |

| Storage | 0–8 °C (Refrigerate); Hygroscopic |

Note on Hydrate Form: The presence of water (hydrate) must be accounted for during precise stoichiometric coupling. Drying over

Mechanistic Insight: The Orthogonal Strategy

The core value of Z-L-Tyr-OtBu lies in the orthogonality of its protecting groups. In complex synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others.

Protection Logic

-

N-Terminal Z Group (Benzyloxycarbonyl): Stable to mild and moderate acids (e.g., TFA). Removed by catalytic hydrogenolysis (

) or strong acids (HBr/AcOH). -

C-Terminal tBu Group (tert-Butyl ester): Stable to hydrogenolysis and bases. Removed by moderate acids (e.g., Trifluoroacetic acid - TFA).[1]

-

Side Chain (Phenolic -OH): Unprotected. Available for chemoselective functionalization.

This setup allows for three distinct synthetic workflows from a single precursor, visualized below.

Strategic Pathways Diagram

Figure 1: Divergent synthetic pathways enabled by the orthogonal protection of Z-L-Tyrosine tert-butyl ester.[2]

Experimental Protocols

The following protocols are designed for high-fidelity deprotection and modification. These are generalized standard operating procedures (SOPs) derived from established peptide chemistry principles.

Protocol A: Selective Removal of tert-Butyl Ester (Acidolysis)

Objective: To generate Z-Tyr-OH (Free Carboxylic Acid) while retaining the N-terminal Z group.

-

Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1 M.

-

Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:1 (v/v) TFA:DCM. Note: Scavengers (e.g., TIPS) are generally not required as the tert-butyl cation is volatile, but 2% water can accelerate hydrolysis.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).

-

Work-up: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The residue is Z-L-Tyrosine, ready for coupling to a resin or amine.

Protocol B: Selective Removal of Z Group (Hydrogenolysis)

Objective: To generate H-Tyr-OtBu (Free Amine) while retaining the C-terminal tBu ester.

-

Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Methanol (MeOH) or Ethanol.

-

Catalyst: Add 10% Pd/C catalyst (10 wt% of substrate mass) under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge the vessel with Hydrogen gas (

). Stir vigorously under a hydrogen balloon (1 atm) or mild pressure (30 psi) for 2–4 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.

-

Work-up: Concentrate the filtrate under vacuum.

-

Result: H-L-Tyrosine tert-butyl ester, ready for N-terminal coupling.

Protocol C: Side-Chain O-Alkylation (Example: Synthesis of O-Benzyl-Tyrosine)

Objective: To modify the phenolic hydroxyl group.

-

Solvation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in anhydrous DMF.

-

Base Activation: Add Cesium Carbonate (

, 1.5 eq) or Potassium Carbonate ( -

Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

-

Reaction: Stir at room temperature for 4–12 hours.

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

. -

Significance: This yields Z-Tyr(Bzl)-OtBu, a fully protected tyrosine derivative often used to introduce stable side-chain modifications.

Quality Control & Troubleshooting

When sourcing or synthesizing CAS 16881-33-7, specific impurities can affect downstream success.

| Issue | Probable Cause | Remediation |

| Low Melting Point (<75°C) | Residual Solvent or Moisture | Dry under high vacuum at 40°C for 24h. |

| Incomplete Solubility in DCM | Hydrate form aggregation | Add a small amount of MeOH or sonicate to break crystal lattice. |

| Unexpected N-Deprotection | Contamination with strong acid | Ensure glassware is free of HBr/HCl traces; Z group is acid-stable only to a point. |

| Free Tyrosine Peak in HPLC | Simultaneous loss of Z and tBu | Avoid high temperatures in acidic media; tBu is thermally sensitive in acid. |

Storage and Handling Safety

-

Storage: Store at 0–8°C. The compound is stable for >2 years if kept dry and refrigerated.

-

Safety: Standard PPE (gloves, goggles). While not classified as acutely toxic, tert-butyl esters can hydrolyze to release isobutylene (flammable gas) under strong acidic stress.

-

Hygroscopicity: As a hydrate, the material attracts moisture. Always equilibrate the container to room temperature before opening to prevent condensation.

References

-

Chem-Impex International. Z-L-Tyrosine tert-butyl ester hydrate Product Monograph. Retrieved from

-

Sigma-Aldrich. L-Tyrosine tert-butyl ester Properties and Safety Data. Retrieved from

-

PubChem. Fmoc-L-Tyr(tBu)-OH and Related Tyrosine Esters. National Library of Medicine. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Z/tBu orthogonality).

-

BenchChem. Application Notes for Tyrosine Protection Strategies. Retrieved from

Sources

Molecular weight and formula of Z-Tyr-Otbu monohydrate

Orthogonal Protection Strategies in Advanced Peptide Synthesis

Executive Summary & Structural Disambiguation

Target Compound: Z-Tyr-OtBu Monohydrate Systematic Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester monohydrate

In the landscape of complex peptide synthesis, precise nomenclature is critical. The notation Z-Tyr-OtBu refers to the C-terminal ester derivative. This molecule possesses a protected N-terminus (Z/Cbz) and a protected C-terminus (tert-butyl ester), leaving the phenolic side chain of Tyrosine free.

Crucial Distinction:

-

Z-Tyr-OtBu (Subject of this guide): C-terminal protection. Used when the phenol group requires derivatization (e.g., phosphorylation, glycosylation) or as a C-terminal block in convergent synthesis.

-

Z-Tyr(tBu)-OH: Side-chain protection.[1] Used when the carboxyl group is activated for coupling.

Physicochemical Identity

The monohydrate form is the thermodynamically stable crystalline lattice often supplied to ensure stoichiometry accuracy during weighing.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Formula (Monohydrate) | C₂₁H₂₇NO₆ |

| Chemical Formula (Anhydrous) | C₂₁H₂₅NO₅ |

| Molecular Weight (Monohydrate) | 389.45 g/mol |

| Molecular Weight (Anhydrous) | 371.43 g/mol |

| CAS Number (Anhydrous) | 16881-33-7 |

| CAS Number (Monohydrate) | 350819-37-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Purity Standard | ≥ 98.0% (HPLC) |

Structural Visualization & Orthogonality

The utility of Z-Tyr-OtBu lies in its orthogonal protection scheme . The Z group (removable by hydrogenolysis) and the OtBu group (removable by acid) allow for selective deprotection of either the N- or C-terminus without disturbing the other, or the modification of the free phenol.

Figure 1: The Z-group protects the amine, and the OtBu protects the carboxyl, leaving the phenol available for site-specific modification.

Synthetic Utility & Mechanism

The primary application of Z-Tyr-OtBu is in the synthesis of modified tyrosine derivatives, such as O-phosphotyrosine or O-sulfotyrosine , or in the preparation of "Head-to-Tail" cyclic peptides where the side chain must remain free until a specific cyclization step.

Why Z-Tyr-OtBu?

-

Free Phenol Access: Unlike Fmoc-Tyr(tBu)-OH, the phenol here is unprotected. This allows researchers to attach bulky post-translational modification (PTM) mimetics directly to the tyrosine ring.

-

Orthogonality:

-

Z (Benzyloxycarbonyl): Stable to TFA. Removed by catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).

-

OtBu (tert-butyl ester): Stable to hydrogenation (mostly) and basic conditions. Removed by TFA.[2][3]

-

Result: You can remove the C-terminal ester to couple the next amino acid (using TFA) while keeping the N-term protected, OR remove the N-term (using H₂) to couple to the N-terminus, all while the phenol can be modified.

-

Experimental Protocols

Protocol A: Selective C-Terminal Deprotection (Removal of OtBu)

Objective: To convert Z-Tyr-OtBu into Z-Tyr-OH (or modified Z-Tyr(X)-OH) for subsequent coupling.

-

Dissolution: Dissolve 1.0 mmol of Z-Tyr-OtBu in 5 mL of Dichloromethane (DCM).

-

Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Note: The scavengers (TIS/Water) are critical to prevent tert-butyl cations from alkylating the free phenol ring (a common side reaction known as "alkylation of the aromatic ring").

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or HPLC.

-

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

-

Precipitation: Triturate the residue with cold diethyl ether to precipitate the free acid product.

Protocol B: Selective N-Terminal Deprotection (Removal of Z)

Objective: To expose the amine (H-Tyr-OtBu) for N-terminal extension.

-

Solvent System: Dissolve compound in Methanol (MeOH) or Ethanol.

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) for 2–4 hours.

-

Caution: Ensure the phenol modification (if performed) is stable to hydrogenation. Benzyl ethers on the phenol will be cleaved; Phosphates are generally stable.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate to obtain H-Tyr-OtBu.

Quality Control & Validation

To ensure the integrity of Z-Tyr-OtBu monohydrate, the following parameters must be verified upon receipt or synthesis.

Table 2: Analytical Checkpoints

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic t-butyl singlet (~1.3 ppm), Z-group aromatics (7.3 ppm), Tyrosine aromatics (AA'BB' system). |

| Water Content | Karl Fischer (KF) | 4.0% – 5.0% (Theoretical for monohydrate is 4.6%). |

| Purity | HPLC (C18 Column) | Single peak > 98%; no free Tyrosine or Z-Tyr-OH. |

| Optical Rotation | Polarimetry | [α]₂₀/D specific to lot (typically negative in MeOH). |

References

-

Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

BOC Sciences. (2024). Z-Tyr-OtBu Product Specifications and CAS Data.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.

-

ChemicalBook. (2024). Z-Tyr-OtBu Monohydrate Properties and Safety.

Sources

Technical Guide: Solubility Profile & Handling of Z-Tyr-OtBu

This technical guide details the solubility profile, handling, and experimental workflows for Z-Tyr-OtBu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester), specifically addressing the critical interplay between the compound's hydrate form and organic solvent systems.[1]

Executive Summary & Chemical Identity

Z-Tyr-OtBu is a semi-protected amino acid derivative widely used in solution-phase peptide synthesis.[1] It features an orthogonal protection scheme: the N-terminus is protected by the acid-stable Benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected by the acid-labile tert-butyl (OtBu) ester.[1]

Critically, the commercial supply of this compound typically exists as a monohydrate (Z-Tyr-OtBu[1] · H₂O). Understanding the behavior of this structural water within organic solvents is essential for accurate stoichiometry and reaction stability.[1]

| Property | Details |

| Chemical Name | N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester |

| CAS Number | 16881-33-7 (Monohydrate) / 5545-54-0 (Anhydrous) |

| Formula | |

| Molecular Weight | 371.43 g/mol (Anhydrous) / ~389.45 g/mol (Monohydrate) |

| Functional Groups | Carbamate (Z), Phenol (Tyr side chain), Ester (OtBu) |

Solubility Profile in Organic Solvents[4][6][10]

The solubility of Z-Tyr-OtBu is governed by its lipophilic protecting groups (Z and OtBu), which dominate the polar character of the tyrosine backbone.[1]

Quantitative Solubility Matrix

The following data synthesizes empirical observations for the monohydrate form.

| Solvent System | Solubility Rating | Saturation Limit (Approx.) | Mechanistic Insight |

| DMSO | Excellent | > 200 mg/mL (500 mM) | Dipolar aprotic nature disrupts intermolecular H-bonding of the phenolic OH.[1] |

| DMF | Excellent | > 150 mg/mL | Preferred solvent for coupling reactions; fully solubilizes the hydrate. |

| DCM (CH₂Cl₂) | High | ~100 mg/mL | Solubilizes the lipophilic Z/OtBu domains effectively. Standard for synthesis. |

| Ethyl Acetate | High | ~80 mg/mL | Excellent for liquid-liquid extraction (workup).[1] |

| Methanol/Ethanol | Moderate-High | ~50 mg/mL | Proticity aids phenolic OH solvation, but less effective for the hydrophobic core than DCM.[1] |

| Water | Insoluble | < 0.1 mg/mL | Hydrophobic protecting groups prevent aqueous solvation. |

| Hexanes | Low | < 1 mg/mL | Too non-polar to overcome the dipole of the amide/ester bonds. |

The "H₂O Solubility" Paradox

The query "H₂O solubility in organic solvents" regarding this compound refers to the solubility of the hydrate complex .[1]

-

Observation: When Z-Tyr-OtBu · H₂O is dissolved in dry organic solvents (e.g., anhydrous DCM), the crystal lattice breaks, releasing the water molecule into the bulk solvent.[1]

-

Impact: A 100 mM solution of Z-Tyr-OtBu · H₂O in anhydrous DCM will result in a DCM solution containing 100 mM water .[1]

-

Risk: This released water is sufficient to hydrolyze sensitive active esters (e.g., NHS esters) or quench highly reactive coupling agents (e.g., acid chlorides) if not removed.[1]

Technical Deep Dive: Handling the Hydrate

Drying Protocol (Azeotropic Distillation)

For water-sensitive reactions (e.g., Steglich esterification), the structural water must be removed after dissolution but before reagent addition.[1]

Protocol:

-

Dissolve Z-Tyr-OtBu[1] · H₂O in a minimal volume of DCM .

-

Add an equal volume of Toluene .

-

Evaporate on a rotary evaporator at 40°C. The Toluene/Water azeotrope will carry off the moisture.[1]

-

Repeat 2-3 times.

-

Re-dissolve the resulting anhydrous foam in the reaction solvent.[1]

Partition Coefficients & Workup Strategy

Because Z-Tyr-OtBu is highly soluble in Ethyl Acetate (EtOAc) and insoluble in water, it allows for a highly efficient purification via liquid-liquid extraction.[1]

-

Acidic Wash (0.5 M KHSO₄): The compound remains in the organic phase.[1] This wash removes unreacted amines or basic impurities.[1]

-

Basic Wash (5% NaHCO₃): The compound remains in the organic phase.[1]

-

Note: The phenolic pKa is ~10.[1][2] Weak bases like bicarbonate will not deprotonate the phenol significantly, preventing loss to the aqueous phase.[1] However, strong bases (NaOH, pH > 12) will deprotonate the phenol, forming a phenolate salt that may partition into water or form an emulsion.[1] Avoid pH > 11.

-

Visualizing the Chemical Workflow

The following diagram illustrates the structural logic and the extraction workflow, highlighting the phase behavior of Z-Tyr-OtBu.

Caption: Workflow depicting the dissolution of the hydrate, removal of water via azeotrope, and the phase-separation logic during extraction.

Experimental Protocol: Stock Solution & Workup

Protocol A: Preparation of 100 mM Stock in DMSO

Use this for biological assays or reactions requiring high concentration.

-

Calculate Mass: For 10 mL of 100 mM solution:

(Note: Using MW of monohydrate ensures accurate molarity). -

Weighing: Weigh 389 mg of Z-Tyr-OtBu · H₂O into a glass vial.

-

Solvation: Add 5 mL of high-grade DMSO. Vortex for 30 seconds.[1] The powder should dissolve rapidly.[1]

-

Adjustment: Bring volume to 10 mL with DMSO.

-

Storage: Aliquot and store at -20°C. Stable for 1 month.

Protocol B: Standard Extraction (Purification)

Use this to recover Z-Tyr-OtBu from a reaction mixture.[1]

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x volume of the crude residue).[1][3]

-

Wash 1 (Acidic): Wash with 1N HCl or 5% KHSO₄ (2x).

-

Purpose: Removes any unreacted amine starting materials or catalysts (e.g., DMAP).[1]

-

-

Wash 2 (Neutral/Brine): Wash with saturated NaCl (Brine) (1x).

-

Wash 3 (Mild Basic): Wash with saturated NaHCO₃ (2x).

-

Drying: Dry the organic layer over anhydrous

or -

Isolation: Filter and evaporate solvent under reduced pressure to yield Z-Tyr-OtBu as a white foam/solid.

References

-

MedChemExpress. Z-Tyr-OtBu Product Analysis and Solubility Data. Retrieved from .[1]

-

PubChem. Compound Summary for CID 978520: Z-Tyr(tBu)-OH and related esters. National Library of Medicine.[1][2] Retrieved from .[1]

-

Sigma-Aldrich. L-Tyrosine tert-butyl ester Properties and Handling. Retrieved from .[1]

-

Aapptec. Z-Tyr-OtBu H2O Certificate of Analysis and Hydrate Specification. Catalog #AZY105. Retrieved from .[1]

Sources

Strategic Utilization of Z-Tyr-Otbu in Orthogonal Peptide Synthesis

This is an in-depth technical guide on the uses of Z-Tyr-Otbu in orthogonal peptide synthesis.

Executive Summary

Z-Tyr-Otbu (N-alpha-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) represents a pivotal "orthogonal anchor" in modern solution-phase peptide synthesis and fragment condensation strategies. Its utility stems from the perfect orthogonality between the acid-labile tert-butyl (OtBu) ester and the hydrogenation-labile benzyloxycarbonyl (Z or Cbz) urethane. This guide details the physicochemical properties, orthogonal deprotection logic, and experimental workflows for leveraging Z-Tyr-Otbu to synthesize complex pharmaceutical peptides and protease inhibitors.

Part 1: Chemical Profile & Disambiguation

In the field of peptide chemistry, nomenclature precision is critical. "Z-Tyr-Otbu" formally refers to the C-terminal ester . However, it is frequently confused with the side-chain ether derivative. This guide addresses the Ester as the primary subject, while noting the side-chain variant where relevant.

The Molecule: Z-Tyr-Otbu (Ester)[1]

-

Chemical Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester

-

Structure:

-

Role: C-terminal "Anchor" residue.

-

Key Feature: The phenolic hydroxyl group is unprotected , allowing for selective side-chain modification (e.g., phosphorylation, glycosylation) before chain elongation, or requiring subsequent protection if O-acylation is a risk.

The Variant: Z-Tyr(tBu)-OH (Side-Chain Ether)

-

Chemical Name: N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine

-

CAS Number: 5545-54-0

-

Role: Chain elongation building block.

-

Key Feature: The phenol is protected as a tBu ether, stable to hydrogenolysis but cleaved by TFA.[4]

Physicochemical Properties (Z-Tyr-Otbu)[3][5]

| Property | Value | Significance in Synthesis |

| Molecular Weight | 371.43 g/mol | Low MW facilitates easy purification by crystallization. |

| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with standard solution-phase coupling solvents. |

| Appearance | White Crystalline Solid | High purity (>98%) essential to prevent termination sequences. |

| Stability | Stable to mild base; Stable to TFA (Z group only); Stable to H2 (tBu group only) | The core of its orthogonal utility. |

Part 2: The Orthogonality Principle

The power of Z-Tyr-Otbu lies in the Two-Dimensional Orthogonality of its protecting groups. Unlike the Fmoc/tBu strategy (Base/Acid), the Z/tBu strategy relies on Hydrogenolysis/Acid , making it indispensable for synthesizing base-sensitive peptides (e.g., those prone to aspartimide formation or racemization).

The Orthogonality Matrix

| Protecting Group | Lability (Removal Condition) | Stability (Survival Condition) | Mechanism |

| Z (N-Terminus) | TFA (Mild Acid) Piperidine (Base) | Catalytic reduction or Acidolytic cleavage | |

| OtBu (C-Terminus) | TFA / DCM (Mild Acid) HCl / Dioxane | Acid-catalyzed elimination (forms isobutylene) |

Strategic Logic

-

Pathway A (Chain Extension): Remove Z with

.[5] The OtBu ester remains intact. The free amine captures the next Z-Amino Acid. -

Pathway B (Carboxyl Activation): Remove OtBu with TFA. The Z group remains intact (mostly). The free acid is ready for coupling to a fragment or resin.

Caption: The bidirectional orthogonality of Z-Tyr-Otbu allows selective deprotection of either the N-terminus or C-terminus.

Part 3: Strategic Applications & Workflows

Solution-Phase Fragment Condensation

In the industrial synthesis of short therapeutic peptides (e.g., Enkephalins, Gonadorelin analogs), Z-Tyr-Otbu serves as the C-terminal starting unit . This avoids the high cost and scale limitations of Solid Phase Peptide Synthesis (SPPS).

Protocol: C-Terminal Elongation (The "C-to-N" Strategy)

-

Starting Material: Dissolve Z-Tyr-Otbu (1.0 eq) in Methanol (MeOH).

-

N-Deprotection (Hydrogenolysis):

-

Add 10% Pd/C catalyst (5-10 wt%).

-

Bubble

gas or stir under -

Monitoring: TLC (disappearance of Z-Tyr-Otbu) or HPLC.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain H-Tyr-Otbu .

-

-

Coupling (Chain Extension):

-

Dissolve H-Tyr-Otbu and the next amino acid (e.g., Z-Phe-OH ) in DMF/DCM.

-

Add coupling reagents: EDC.HCl / HOBt (1.1 eq) and DIPEA (2.0 eq).

-

Stir at RT for 4-12 hours.

-

Result:Z-Phe-Tyr-Otbu .

-

-

Repeat: Cycle steps 2 and 3 until the sequence is complete.

-

Final Deprotection:

-

Treat the final peptide (e.g., Z-Peptide-Otbu) with TFA/DCM (1:1) to remove the C-terminal tBu.

-

Perform Hydrogenolysis to remove the N-terminal Z.

-

Synthesis of Protected Fragments

Z-Tyr-Otbu is ideal for synthesizing "Head-to-Tail" protected fragments (e.g., Z-AA-AA-Tyr-OH ) for convergent synthesis.

-

Workflow: Synthesize Z-AA-AA-Tyr-Otbu

Selective cleavage of OtBu with TFA -

Benefit: The Z-group suppresses racemization during the subsequent fragment coupling of the C-terminal Tyrosine.

Protection of the Phenolic Hydroxyl

Since Z-Tyr-Otbu has a free phenol, it is susceptible to O-acylation during coupling if high-activity reagents (e.g., HATU) are used.

-

Mitigation: Use milder coupling agents (EDC/HOBt) or use Z-Tyr(tBu)-OtBu if O-acylation is observed.

-

Advantage: The free phenol allows for the introduction of post-translational modifications (e.g., O-sulfation) on the tyrosine before removing the backbone protection.

Part 4: Experimental Protocols

Selective Removal of Z Group (Hydrogenolysis)

Objective: Generate H-Tyr-Otbu from Z-Tyr-Otbu without cleaving the tBu ester.

-

Preparation: Dissolve 10 mmol of Z-Tyr-Otbu in 50 mL of MeOH or EtOAc.

-

Catalyst Addition: Under nitrogen flow, carefully add 0.5 g of 10% Pd/C (wet basis recommended to prevent ignition).

-

Hydrogenation: Purge the vessel with

gas. Maintain a slight positive pressure (balloon or 1 atm). Stir vigorously for 2 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Yield: Typically >95%.

-

Purity Check: TLC (Check for free amine with Ninhydrin stain).

-

Selective Removal of tBu Group (Acidolysis)

Objective: Generate Z-Tyr-OH from Z-Tyr-Otbu (or Z-Peptide-Otbu).

-

Cocktail Preparation: Prepare a solution of 50% TFA in DCM (v/v). Add 2.5% TIS (Triisopropylsilane) if the peptide contains cation-sensitive residues (Trp, Met, Tyr).[4]

-

Reaction: Dissolve the protected peptide in the TFA cocktail (10 mL per gram of peptide).

-

Incubation: Stir at Room Temperature for 1-2 hours.

-

Workup: Evaporate TFA under a stream of nitrogen. Precipitate the product by adding cold Diethyl Ether.[4]

-

Purification: Filter the precipitate and wash with cold ether.

Part 5: Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

Risk: When removing the N-terminal Z group from a dipeptide ester (e.g., Z-Pro-Tyr-Otbu

-

Prevention:

-

Avoid storing the dipeptide ester in the free amine form. Proceed immediately to the next coupling.

-

Use bulky esters (OtBu is bulky, which helps reduce DKP compared to OMe, but the risk persists with Proline).

-

tBu Cation Scavenging

Risk: During TFA cleavage of the OtBu group, tert-butyl cations are released.[4] These can alkylate the Tyrosine phenol ring (forming 3-tert-butyl-tyrosine) or Tryptophan indoles.

-

Solution: Always use scavengers.

-

Standard: TFA/TIS/H2O (95:2.5:2.5).[4]

-

High Risk: Add Phenol or DTT to the cocktail.

-

Z-Group Stability in TFA

While Z is generally stable to TFA, partial cleavage can occur during long exposures (>4 hours) or if the TFA contains impurities.

-

Validation: Monitor the reaction by HPLC. If Z-loss is observed, reduce reaction time or switch to 4M HCl in Dioxane for OtBu removal (Z is very stable to HCl/Dioxane).

References

-

BenchChem. (2025).[4][6] The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH. Link

-

Sigma-Aldrich. (2025). Z-Tyr-OH Product Analysis and CAS 1164-16-5. Link

-

National Institutes of Health (NIH). (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. PMC. Link

-

ChemicalBook. (2025). Z-TYR(TBU)-OH Chemical Properties and Suppliers. Link

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[5][7][8] Link

-

Google Patents. (2015). US9045524B2 - Selective caspase inhibitors and uses thereof. Link

Sources

- 1. peptide.com [peptide.com]

- 2. Product List | BIOZOL [biozol.de]

- 3. njpeptide.com [njpeptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. glbiochem.com [glbiochem.com]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Z-Tyr(tBu)-OH for Peptide Synthesis

Abstract

For researchers and professionals in drug development, the chemical fidelity of building blocks used in solid-phase peptide synthesis (SPPS) is paramount. N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH), a critical protected amino acid derivative, is no exception. The presence of impurities can lead to the formation of deletion or truncated peptide sequences, introduce neo-antigens in therapeutic peptides, and create significant downstream purification challenges, ultimately compromising yield and biological activity. This technical guide provides an in-depth analysis of the commercial supplier landscape for high-purity Z-Tyr(tBu)-OH, outlines robust, field-proven protocols for in-house quality verification, and explains the scientific rationale behind these critical validation steps.

Introduction: The Role and Criticality of Z-Tyr(tBu)-OH in Peptide Chemistry

N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine, commonly abbreviated as Z-Tyr(tBu)-OH, is a derivative of the amino acid L-tyrosine. It incorporates two essential protecting groups that make it suitable for controlled, stepwise peptide synthesis:

-

Z (Carbobenzyloxy) Group: This group protects the α-amino functionality, preventing unintended polymerization. It is stable to the conditions used for Fmoc-based synthesis and is typically removed under specific hydrogenolysis conditions.

-

tBu (tert-Butyl) Group: This bulky group protects the phenolic hydroxyl function on the tyrosine side chain. This prevents side reactions such as acylation during peptide coupling steps.[1] The use of side-chain protection is crucial for efficient synthesis, as it prevents the unproductive consumption of activated amino acids and minimizes the formation of complex side products.[1]

Given its role as a fundamental building block, the purity of Z-Tyr(tBu)-OH directly influences the success of a peptide synthesis campaign.[] Low-purity starting materials can lead to failed syntheses, difficult purification processes, and unreliable biological data.[3][4]

The Purity Imperative: Why >99% is the Gold Standard

In peptide synthesis, even seemingly minor impurities in amino acid derivatives can have a cascading negative effect.[4] For a 20-mer peptide, a 99% coupling efficiency at each step results in a theoretical maximum yield of only 82%, with the remaining 18% comprising a complex mixture of deletion sequences. If the starting amino acid purity is compromised, this situation is exacerbated significantly.

Key impurities and their consequences include:

-

Unprotected Tyr-OH: Leads to side-chain acylation and branched peptides.

-

Diastereomers (D-Isomers): Incorporation of the wrong enantiomer can drastically alter the peptide's three-dimensional structure and biological activity.

-

Related Amino Acid Impurities: Can lead to incorrect peptide sequences.

-

Residual Solvents and Reagents: May interfere with coupling reactions or be toxic in biological assays.[5]

Therefore, sourcing Z-Tyr(tBu)-OH with the highest possible purity (>99%, verified by HPLC) is not a matter of preference but a prerequisite for reproducible and successful research.

Commercial Supplier Landscape for High-Purity Z-Tyr(tBu)-OH

Selecting a reliable supplier is the first critical step in ensuring the quality of your starting material. A reputable supplier will provide comprehensive analytical data and demonstrate batch-to-batch consistency. The following table summarizes offerings from several established commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Product Name / Synonym | CAS Number | Stated Purity | Key Analytical Data Provided |

| Sigma-Aldrich (Merck) | Z-TYR-OTBU H2O | 16881-33-7 | 97% - 98%[6] | Certificate of Analysis (CoA), Purity by HPLC or TLC is often available.[7] |

| Bachem | Z-Tyr(tBu)-OH | 36546-60-2 | Typically ≥99.0% | HPLC, Mass Spec, NMR, Optical Rotation. Known for high-quality peptide reagents. |

| Iris Biotech GmbH | Z-Tyr(tBu)-OH | 36546-60-2 | High Purity grades available | Detailed specifications and CoAs are typically available upon request. |

| Chem-Impex International | Z-Tyr(tBu)-OH | 36546-60-2 | Various purity grades offered | CoA with HPLC and NMR data is standard for high-purity products. |

| Aapptec | Z-Tyr-OtBu H2O | 16881-33-7 | High Purity | Certificate of Analysis available for lot-specific data.[1][8] |

Note: The product may be sold as the free acid or as a dicyclohexylammonium (DCHA) salt, which can improve stability and handling. Ensure you are purchasing the correct form for your application. The CAS number for the free acid monohydrate is 16881-33-7.[6][8][9]

In-House Quality Verification: A Self-Validating System

Upon receiving a new batch of Z-Tyr(tBu)-OH, it is imperative to perform in-house quality control (QC) to verify the supplier's CoA and ensure the material's integrity has not been compromised during shipping or storage. The following workflow and protocols represent a robust, self-validating system for this purpose.

Caption: Workflow for Sourcing and In-House Verification of Z-Tyr(tBu)-OH.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of all expected chemical groups (Z, tBu, tyrosine backbone) and their correct chemical environment. Any significant deviation from the expected spectrum indicates a structural impurity or the wrong compound entirely.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Z-Tyr(tBu)-OH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆).

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum.

-

Data Analysis:

-

Confirm Key Peaks: Identify the characteristic signals:

-

~7.3 ppm: Aromatic protons of the Z-group (5H, multiplet).

-

~7.1 and ~6.9 ppm: Aromatic protons of the tyrosine ring (2H each, doublets).

-

~5.1 ppm: Methylene protons of the Z-group (2H, singlet).

-

~4.5 ppm: α-proton of the tyrosine backbone (1H, multiplet).

-

~3.0 ppm: β-protons of the tyrosine backbone (2H, multiplet).

-

~1.3 ppm: tert-Butyl protons (9H, singlet).

-

-

Integration: Ensure the relative integration of these peaks corresponds to the number of protons (e.g., the tBu peak at ~1.3 ppm should integrate to 9 relative to the 5 protons of the Z-group aromatic ring).

-

Impurity Check: Look for unexpected peaks that could indicate residual solvents or synthesis byproducts.

-

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptide synthesis reagents.[10] RP-HPLC separates the target compound from impurities based on hydrophobicity. By measuring the area of the main peak relative to the total area of all peaks, a quantitative purity value can be determined.[10]

Methodology:

-

Sample Preparation: Prepare a stock solution of Z-Tyr(tBu)-OH at 1 mg/mL in a suitable solvent like Acetonitrile (ACN) or a mixture of ACN/Water.

-

Instrumentation & Column:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point. This should be optimized to ensure good resolution between the main peak and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (for the peptide bond) and 254 nm or 280 nm (for the aromatic rings). Purity is typically reported at 220 nm.[3]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Acceptance Criterion: For use in GMP or critical drug discovery projects, a purity of ≥99.0% is required. Any peak representing >0.1% should be scrutinized.

-

Logic of a Self-Validating System

The combination of supplier CoA review, in-house NMR, and in-house HPLC forms a robust, self-validating quality system. This system ensures that the chemical identity and purity of the critical raw material are confirmed before it enters the synthesis workflow, safeguarding the integrity of the final peptide product.

Caption: Relationship between Quality Inputs, Purity, and Project Outcomes.

Conclusion

The quality of the final synthetic peptide is inextricably linked to the purity of its constituent amino acid building blocks. For a critical reagent like Z-Tyr(tBu)-OH, researchers and drug developers cannot rely solely on a supplier's label. A systematic approach involving careful supplier selection, diligent review of analytical documentation, and rigorous in-house verification via NMR and HPLC is essential. By implementing these self-validating protocols, scientists can mitigate the significant risks of synthesis failure, ensure the integrity of their research, and accelerate the development of novel peptide-based therapeutics.

References

-

PubChem. Z-Tyr(tBu)-OH.DCHA. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Group. [Link]

-

Aapptec Peptides. Z-Tyr-OtBu H2O. Aapptec. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. Royal Society of Chemistry. [Link]

-

Biosynthesis. HPLC Purity Testing Explained: What Researchers Need to Know. Biosynthesis Inc. [Link]

-

Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Analysis of amino acids by high performance liquid chromatography. IJPSR. [Link]

-

Springer Nature Experiments. HPLC Analysis and Purification of Peptides. Springer Nature. [Link]

-

Biocompare. Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. [Link]

-

ResearchGate. Synthesis of L-Tyr(tBu)-OH. ResearchGate. [Link]

-

Biotage. Does amino acid concentration really matter during peptide synthesis?. Biotage. [Link]

-

Aapptec Peptides. Fmoc-Tyr(tBu)-OH. Aapptec. [Link]

-

Shanghai Plus Bio-Sci&Tech Co.,Ltd. Z-Tyr-OtBu H2O. Shanghai Plus Bio-Sci&Tech Co.,Ltd. [Link]

Sources

- 1. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. biocompare.com [biocompare.com]

- 6. Z-TYR-OTBU H2O | 16881-33-7 [sigmaaldrich.com]

- 7. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. Z-Tyr-OtBu H2O-Shanghai Plus Bio-Sci&Tech Co.,Ltd. [bioplus.com.cn]

- 10. wheretofindpeptides.com [wheretofindpeptides.com]

Advanced Protecting Group Strategies: Z-Tyr(Otbu) vs. Fmoc-Tyr(Otbu)

Executive Summary: The Orthogonality Decision Matrix

In modern peptide chemistry, the selection between Z-Tyr(Otbu) and Fmoc-Tyr(Otbu) is not merely a choice of reagents but a strategic decision dictating the entire synthetic pathway.

-

Fmoc-Tyr(Otbu) is the Solid-Phase Standard . It relies on a "Base vs. Acid" orthogonality (Fmoc removed by base, Otbu by acid).[1][2] It is the workhorse for linear peptide elongation on resin.

-

Z-Tyr(Otbu) is the Solution-Phase Specialist . It offers a unique "Reductive vs. Acidic" orthogonality (Z removed by hydrogenolysis, Otbu by acid). This allows for the selective deprotection of the N-terminus under neutral conditions without exposing the acid-labile side chain, a critical requirement for convergent fragment condensation.

Part 1: Mechanistic Foundations & Orthogonality

To control the synthesis of complex peptides, we must exploit the varying lability of protecting groups. The Tyrosine side chain (phenolic hydroxyl) is nucleophilic and prone to alkylation; thus, the tert-butyl ether (Otbu) is the preferred semi-permanent protection. The differentiator is the N-terminal group.

Fmoc-Tyr(Otbu): The Base/Acid Axis

The Fmoc (9-Fluorenylmethoxycarbonyl) group is removed via a

-

Fmoc Removal: 20% Piperidine in DMF

Dibenzofulvene + -

Otbu Removal: 95% TFA

tert-butyl cation + Free Phenol.

Z-Tyr(Otbu): The Hydrogen/Acid Axis

The Z (Benzyloxycarbonyl) group is classically removed by strong acids (HBr/AcOH, HF), which would also cleave the Otbu group. However, the unique advantage of the Z/Otbu pairing lies in Hydrogenolysis .

-

Z Removal (Catalytic Hydrogenation):

/ Pd-C-

Crucial Insight: This reaction occurs at neutral pH. The acid-labile Otbu group remains perfectly intact.

-

-

Otbu Removal (Acidolysis): TFA

Cleaves Otbu.[3]-

Note: The Z group is generally stable to dilute TFA, allowing for selective side-chain deprotection if necessary (though rarely done in this direction).

-

Part 2: Comparative Analysis & Stability Profile

The following table summarizes the stability of both derivatives under standard synthetic conditions.

Table 1: Stability & Deprotection Matrix[4]

| Condition | Reagent | Fmoc-Tyr(Otbu) | Z-Tyr(Otbu) |

| Basic (N-term Deprotection) | 20% Piperidine / DMF | Labile (Fast removal) | Stable |

| Acidic (Side-chain cleavage) | 95% TFA | Stable (Fmoc intact) | Stable (Z intact*) |

| Strong Acid | HF or HBr / AcOH | Stable | Labile (Both Z & Otbu cleaved) |

| Reductive | Stable (Generally) | Labile (Z removed, Otbu intact) | |

| Nucleophilic | Thiols / Amines | Labile (to amines) | Stable |

*Note: Z group stability in TFA is good, but prolonged exposure can lead to partial degradation. It is far more stable than Boc.

Part 3: Experimental Protocols

Protocol A: Fmoc-Tyr(Otbu) in Solid Phase Peptide Synthesis (SPPS)

Target Audience: Routine linear synthesis of peptides (up to 50-mer).

Reagents:

-

Resin: Wang or Rink Amide.

-

Coupling: DIC/Oxyma or HBTU/DIEA.

-

Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Cycle:

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation: Dissolve Fmoc-Tyr(Otbu)-OH (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Pre-activate for 2 min.

-

Coupling: Add activated solution to resin. Shake for 60 min at RT.

-

Monitoring: Perform Kaiser test (if N-term is primary amine) or Chloranil test.

-

Global Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. This simultaneously cleaves the resin linker and the Otbu ether.

Critical Control Point: The tert-butyl cation generated during cleavage is an electrophile. Without scavengers (TIS/Water), it will alkylate the Tyrosine ring (3-tert-butyl-tyrosine) or Tryptophan residues.

Protocol B: Z-Tyr(Otbu) Selective N-Deprotection (Solution Phase)

Target Audience: Fragment condensation or convergent synthesis.

Objective: Remove N-terminal Z group to expose free amine for coupling, while keeping Tyr(Otbu) side chain protected.

Reagents:

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Hydrogen Source:

gas (balloon or Parr shaker).

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Tyr(Otbu)-Peptide (1 mmol) in degassed MeOH (10-20 mL).

-

Catalyst Addition: Under inert atmosphere (

), carefully add 10% Pd/C (10-20% by weight of substrate). Caution: Pd/C is pyrophoric in air when dry. -

Hydrogenation: Purge system with

gas. Stir vigorously under -

Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1-4 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The resulting H-Tyr(Otbu)-Peptide is ready for the next coupling step.

Self-Validating Check:

-

NMR Verification: Disappearance of aromatic Z-group protons (7.35 ppm) and benzylic protons (5.1 ppm). Retention of the tert-butyl singlet (1.3 ppm).

Part 4: Visualizing the Orthogonal Logic

The following diagrams illustrate the divergent pathways for these two protecting groups.

Diagram 1: Fmoc vs. Z Orthogonality Pathways

Caption: Comparative deprotection pathways. Fmoc utilizes base-lability for N-term deprotection, while Z utilizes catalytic hydrogenolysis, preserving the acid-labile Otbu group in both N-deprotection scenarios.

Diagram 2: The Z-Tyr(Otbu) Fragment Condensation Workflow

Caption: Strategic application of Z-Tyr(Otbu) in convergent synthesis. Hydrogenolysis removes the Z-group without affecting the acid-labile side chain, enabling safe fragment coupling.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu. BenchChem Technical Guides. Link

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

-

Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks for Peptide Synthesis. Merck / Sigma-Aldrich Technical Library. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Phosphorylated Tyrosine Using Z-Tyr-Otbu

Abstract & Strategic Overview

Phosphorylation of tyrosine is a critical post-translational modification (PTM) governing signal transduction, cell cycle progression, and oncogenesis.[1][2][3] The synthesis of phosphorylated tyrosine residues is essential for creating chemical probes, therapeutic peptides, and standards for mass spectrometry.

This guide details the synthesis of O-phosphorylated tyrosine utilizing N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-Otbu) as the starting scaffold.

Why Z-Tyr-Otbu?

The selection of Z-Tyr-Otbu is strategic due to its orthogonal protection scheme :

-

N-Terminus (Z/Cbz): Protected by the benzyloxycarbonyl group, stable to mild acid and basic conditions, removable via hydrogenolysis.

-

C-Terminus (Otbu): Protected by the tert-butyl ester, stable to hydrogenolysis and base, removable via acid (TFA).

-

Phenolic Side Chain (Free): The nucleophilic hydroxyl group is exposed, allowing for selective "Global Phosphorylation" without interference from the backbone.

The "Global Phosphorylation" Strategy

While historical methods utilized phosphorus oxychloride (

Reaction Mechanism & Workflow

The synthesis proceeds in a "One-Pot, Two-Step" sequence:

-

Phosphitylation: The phenolic hydroxyl attacks the activated phosphoramidite to form a phosphite triester intermediate.

-

Oxidation: The P(III) intermediate is oxidized to the stable phosphate triester (P(V)) using tert-butyl hydroperoxide (

).

Visual Workflow (DOT Diagram)

Caption: Figure 1. One-pot phosphoramidite coupling and oxidation workflow for Z-Tyr-Otbu.

Detailed Experimental Protocol

Materials & Reagents[2][4]

-

Substrate: Z-Tyr-Otbu (Commercial or synthesized via Z-Cl protection of H-Tyr-Otbu).

-

Phosphitylating Agent: Dibenzyl N,N-diisopropylphosphoramidite (CAS: 108549-23-1).

-

Activator: 1H-Tetrazole (0.45 M in Acetonitrile) OR 4,5-Dicyanoimidazole (DCI).

-

Oxidant: tert-Butyl hydroperoxide (5.0 M - 6.0 M in decane).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure

Step 1: Preparation and Drying (Critical)

-

Dissolve Z-Tyr-Otbu (1.0 equiv, e.g., 1.0 mmol, 371 mg) in anhydrous DCM (5 mL).

-

Note: Moisture kills the phosphoramidite reagent. If the starting material is not dry, co-evaporate with dry toluene twice before use.

-

Add 1H-Tetrazole (3.0 equiv) to the solution under an inert atmosphere (Argon or Nitrogen).

Step 2: Phosphitylation (Coupling)

-

Add Dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting phenol (Z-Tyr-Otbu) should disappear within 30–60 minutes.

-

Observation: A new spot (Phosphite intermediate) will appear, usually running slightly higher or lower than the starting material depending on the solvent system.

-

Step 3: Oxidation (P(III)

-

Cool the reaction mixture to 0°C using an ice bath. Reason: The oxidation reaction is exothermic.

-

Add t-Butyl hydroperoxide (2.0 equiv) slowly.

-

Allow the mixture to stir at 0°C for 10 minutes, then warm to room temperature for 30 minutes.

-

Monitoring: The intermediate phosphite spot on TLC will convert to the phosphate product spot.

Step 4: Workup

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash successively with:

-

10%

(Sodium metabisulfite) – removes excess oxidant. -

5%

– neutralizes tetrazole/acid. -

Saturated Brine.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude oil via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexane/Ethyl Acetate (start 80:20

50:50). -

Yield Expectation: 85–95% as a colorless oil or white solid.

-

Target Product: Z-Tyr(PO(OBn)

)-Otbu .

Deprotection Strategies (Downstream Applications)

Depending on the final application, the protecting groups can be removed selectively.

| Target Compound | Method | Reagents | Outcome |

| H-Tyr(PO | Global Deprotection | Removes Z, Benzyl (phosphate), and Otbu (if conditions are acidic/long enough) or requires subsequent TFA step. | |

| Z-Tyr(PO | Selective Carboxyl/Phosphate | 1. TFA (removes Otbu)2. TMSBr (removes Benzyl) | Leaves Z intact (requires careful control). |

| Fmoc-Tyr(PO(OBn) | Trans-protection | Not recommended from Z-Tyr-Otbu. | Start with Fmoc-Tyr-Otbu for SPPS building blocks. |

Note on Hydrogenolysis: The benzyl groups on the phosphate are very sensitive to hydrogenolysis. If you wish to keep the Z-group but remove the benzyls, it is difficult as Z is also removed by

Quality Control & Troubleshooting

Analytical Data (Expected)

- P NMR: A single peak around -4 to -6 ppm indicates a pure phosphate triester. (Phosphite intermediates appear around +140 ppm; if seen, oxidation was incomplete).

-

Mass Spectrometry (ESI): Look for

or-

Z-Tyr-Otbu MW

371. -

Z-Tyr(PO(OBn)

)-Otbu MW

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Dry DCM over |

| Incomplete Coupling | Old/Degraded Phosphoramidite. | Check |

| "H-Phosphonate" Side Product | Hydrolysis of reagent before coupling. | Ensure inert atmosphere (Ar/N2). |

| Exotherm during Oxidation | Added oxidant too fast. | Strictly cool to 0°C; add dropwise. |

References

-

Perich, J. W., & Johns, R. B. (1988). Synthesis of O-phosphotyrosine-containing peptides. The Journal of Organic Chemistry, 53(17), 4103-4105.

-

Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides.[4] Methods in Enzymology, 201, 234-245.[4]

-

Watanabe, Y., et al. (1988). Dibenzyl N,N-diethylphosphoramidite: A new phosphitylating agent. Tetrahedron Letters, 29(45), 5763-5764.

-

RSC Chemical Biology (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chem. Biol., 3, 1150-1171.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective O-Glycosylation of Z-Tyr-Otbu

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of glycopeptide building blocks. It addresses the specific chemoselective challenge of glycosylating the phenolic hydroxyl group of N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-Otbu) while preserving the acid-labile tert-butyl ester and the hydrogenation-labile Z-group.

Executive Summary

The O-glycosylation of Tyrosine is a critical step in the synthesis of MUC1-type glycopeptides, amyloid-beta analogs, and specialized prodrugs. The substrate Z-Tyr-Otbu represents a strategic "orthogonal" building block: the Z (Cbz) group protects the amine (removable by hydrogenolysis), and the tert-butyl (Otbu) ester protects the carboxylate (removable by acid), leaving the phenol free for modification.

The Challenge: Phenols are inherently poor nucleophiles compared to aliphatic alcohols (sterics and resonance delocalization). Furthermore, the Otbu ester is acid-sensitive.[1] Standard glycosylation conditions using strong Lewis acids (e.g., TMSOTf) can prematurely cleave the Otbu group, leading to polymerization or side reactions.

The Solution: This guide details two high-fidelity protocols:

-

Method A (Schmidt Imidate): A kinetically controlled, Lewis-acid catalyzed method optimized for low temperatures to preserve the Otbu ester.

-

Method B (Silver-Promoted): A mild, heterogeneous Koenigs-Knorr variant ideal for extremely sensitive substrates.

Strategic Analysis: The Chemoselectivity Matrix

Before initiating synthesis, the interaction between the protecting groups and the promoter system must be mapped.

| Functional Group | Sensitivity | Risk Factor in Glycosylation | Mitigation Strategy |

| Phenol (Tyr-OH) | Low Nucleophilicity | Low yield; formation of orthoesters. | Use highly reactive Imidate donors or Ag-activation. |

| Z-Group (Amine) | Hydrogenolysis / Strong Acid | Generally Stable to Lewis Acids. | Compatible with BF3[2][3]·OEt2 and Ag salts. |

| Otbu Ester (Acid) | Acid Labile (TFA, Lewis Acids) | High Risk: Cleavage by TMSOTf or excess BF3. | Strict Temp Control (-20°C) ; Use catalytic promoter amounts. |

Experimental Protocols

Protocol A: Schmidt Glycosylation (Trichloroacetimidate Method)

Best for: High yields, stereoselectivity (1,2-trans), and scale-up. Mechanism: Activation of the trichloroacetimidate donor by a mild Lewis acid (BF3·OEt2) generates an oxocarbenium ion, which is intercepted by the phenol.

Reagents:

-

Acceptor: Z-Tyr-Otbu (1.0 equiv)

-

Donor: Peracetylated D-Glucopyranosyl Trichloroacetimidate (1.2 - 1.5 equiv)

-

Promoter: Boron Trifluoride Diethyl Etherate (BF3[2]·OEt2) (0.1 - 0.3 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Additives: Activated 4Å Molecular Sieves (Powdered)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a two-neck round-bottom flask under Argon.

-

Add Z-Tyr-Otbu (1.0 eq) and the Glycosyl Donor (1.2 eq).

-

Add powdered 4Å Molecular Sieves (approx. 100 wt% of substrate mass) to scavenge trace water (critical to prevent donor hydrolysis).

-

Dissolve in anhydrous DCM (0.1 M concentration relative to acceptor).

-

-

Equilibration:

-

Stir the mixture at room temperature for 30 minutes under Argon.

-

Cool the reaction vessel to -20°C using an acetone/dry ice bath or cryostat. Note: Temperature control is vital to prevent Otbu cleavage.

-

-

Activation:

-

Dilute BF3·OEt2 in a small volume of dry DCM.

-

Add the BF3·OEt2 solution dropwise to the reaction mixture over 5 minutes. Final concentration of promoter should be 0.1–0.3 equivalents.

-

Caution: Do not use TMSOTf, as it is more likely to cleave the Otbu ester.

-

-

Reaction Monitoring:

-

Stir at -20°C. Monitor by TLC (Ethyl Acetate/Hexane 1:2) every 30 minutes.

-

Reaction is typically complete within 1–3 hours. If sluggish, allow to warm to 0°C, but do not exceed 0°C .

-

-

Quenching & Workup:

-

Quench the reaction by adding Triethylamine (TEA) (1.0 equiv) while still cold.

-

Filter through a Celite pad to remove molecular sieves.

-

Wash the filtrate with sat. NaHCO3 (2x) and Brine (1x).

-

Dry over Na2SO4 and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane -> 30% EtOAc/Hexane.

-

Protocol B: Silver-Promoted Glycosylation (Koenigs-Knorr Variant)

Best for: Extremely acid-sensitive substrates or when Method A fails. Mechanism: Silver assists the departure of a glycosyl halide (bromide/chloride), forming an oxocarbenium ion in a near-neutral environment.

Reagents:

-

Acceptor: Z-Tyr-Otbu (1.0 equiv)

-

Donor: Acetobromo-α-D-glucose (1.2 - 1.5 equiv)

-

Promoter: Silver Carbonate (Ag2CO3) (1.5 equiv) or Silver Triflate (AgOTf) (1.2 equiv)

-

Solvent: Anhydrous DCM or Toluene

Step-by-Step Methodology:

-

Preparation:

-

Wrap the reaction flask in aluminum foil (Silver salts are light-sensitive).

-

Combine Z-Tyr-Otbu (1.0 eq) and Acetobromo-glucose (1.2 eq) in anhydrous DCM.

-

Add activated 4Å Molecular Sieves.

-

-

Activation:

-

Add Ag2CO3 (1.5 eq) in one portion.

-

Note: Ag2CO3 acts as both a promoter and an acid scavenger, maintaining a basic/neutral pH safe for Otbu.

-

-

Reaction:

-

Stir vigorously at Room Temperature for 12–24 hours.

-

Observation: The precipitate will change color/texture as AgBr forms.

-

-

Workup:

-

Filter the slurry through a Celite pad to remove silver salts.

-

Concentrate the filtrate.

-

Purify via Flash Chromatography as in Method A.

-

Visualization: Reaction Logic & Workflow

Caption: Decision tree for glycosylation of Z-Tyr-Otbu comparing Lewis Acid vs. Silver Promoted pathways.

Analytical Data & QC

Upon isolation, the product Z-Tyr(O-β-D-Glc(OAc)4)-Otbu should be validated using 1H NMR.

| Signal Region (ppm) | Multiplicity | Assignment | Diagnostic Value |

| 5.00 – 5.10 | Doublet (d) | Anomeric H (H-1) | Coupling constant J ~ 7-8 Hz confirms β-anomer (1,2-trans). |

| 6.90 – 7.20 | Multiplet | Aromatic Tyr | Shifted downfield compared to free phenol, confirming O-alkylation. |

| 1.40 | Singlet (9H) | Otbu | Presence confirms ester integrity (no acid cleavage). |

| 5.05 | Singlet (2H) | Z-CH2 | Presence confirms Cbz integrity. |

| 1.90 – 2.10 | Singlets | Acetates | Confirms presence of sugar moiety. |

Troubleshooting Guide

Issue 1: Low Yield / Recovered Starting Material

-

Cause: Phenol is sterically hindered or donor hydrolyzed.

-

Fix: Ensure molecular sieves are freshly activated (flame dried under vacuum). Increase donor equivalents to 2.0. Switch to Method B (Silver) which drives the reaction via precipitation of AgBr.

Issue 2: Cleavage of Otbu Group (New spot on TLC near baseline)

-

Cause: Acidity too high or temperature too high in Method A.

-

Fix: Strictly maintain -20°C. Reduce BF3·OEt2 to 0.1 eq. Ensure the reaction is quenched with TEA before warming up.

Issue 3: Orthoester Formation

-

Cause: Attack of the phenol on the C2-acetoxonium ion rather than the anomeric center.

-

Fix: This is often kinetic. Allow the reaction to run longer or switch solvent to Toluene/DCM mix to alter solvation shell.

References

-

Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition in English. Link

-

Jensen, K. J., et al. (2021). Rapid phenolic O-glycosylation of small molecules and complex unprotected peptides in aqueous solvent.[4] Journal of the American Chemical Society. Link

-

Green, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for Otbu/Z stability). Link

-

Sjolin, P., & Kihlberg, J. (2001). Synthesis of O-linked glycopeptides.[6][7][8] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Context for Tyr glycosylation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Glycosylation of sialyl acetates with a novel catalyst combination: bismuth triflate and BF3.OEt2 system. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Protein tyrosine O-glycosylation—A rather unexplored prokaryotic glycosylation system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of N-Linked Glycosylation on Therapeutic Proteins | MDPI [mdpi.com]

Application Note: Regioselective Iodination of Z-Tyr-Otbu·H₂O

Executive Summary

This guide details the procedure for the regioselective mono-iodination of N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester monohydrate (Z-Tyr-Otbu·H₂O) to produce 3-Iodo-Z-Tyr-Otbu . This transformation is a critical step in the synthesis of radiolabeled tracers, peptidomimetics, and precursors for Suzuki-Miyaura cross-coupling reactions in drug discovery.

The protocol prioritizes the N-Iodosuccinimide (NIS) method for preparative (cold) synthesis due to its mild conditions, which preserve the acid-sensitive tert-butyl ester (Otbu) and reduction-sensitive benzyloxycarbonyl (Z) groups. A secondary protocol using Chloramine-T is provided for radiochemical applications (

Chemical Logic & Mechanistic Insight

Substrate Analysis

-

Substrate: Z-Tyr-Otbu·H₂O (MW: ~389.4 g/mol ).

-

Protecting Group Stability:

-

Z (Cbz): Stable to acidic/basic hydrolysis; labile to hydrogenolysis (

) and strong acids (HBr/AcOH). -

Otbu: Highly acid-labile (cleaved by TFA, HCl). Stable to mild base.

-

-

Reaction Risk: The generation of strong acid byproducts (e.g., HI from

iodination) can prematurely cleave the Otbu ester. -

Hydrate Status: The monohydrate water molecule does not interfere with aqueous-compatible iodination methods but must be accounted for in molarity calculations.

Mechanism: Electrophilic Aromatic Substitution ( )

The iodination proceeds via electrophilic attack on the phenol ring. The hydroxyl group (-OH) at position 4 is a strong ortho, para-director. Since the para position is blocked by the alkyl side chain, substitution occurs at the ortho positions (3 or 5).

-

Challenge: The product (3-iodo-Tyr) is more acidic (

) than the starting tyrosine ( -

Control Strategy: We utilize NIS in a neutral/mildly polar solvent (Acetonitrile/Methanol). NIS provides a controlled source of iodonium ions (

) without generating free acid, maximizing mono-selectivity [1, 2].

Visualization: Reaction Workflow

Caption: Step-by-step workflow for the controlled iodination of Z-Tyr-Otbu using NIS, emphasizing in-process control to prevent over-iodination.

Experimental Protocols

Protocol A: Preparative Synthesis (Cold Iodination)

Recommended for generating reference standards or synthetic building blocks.

Reagents:

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

-

Quench: 10% Sodium Thiosulfate (

)

Procedure:

-

Preparation: Dissolve Z-Tyr-Otbu·H₂O (389.4 mg, 1.0 mmol) in MeCN (10 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve NIS (236 mg, 1.05 mmol) in MeCN (5 mL). Add this solution dropwise to the tyrosine solution over 15 minutes. Slow addition is crucial to maintain low local concentration of the iodinating agent.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 60–90 minutes.

-

IPC Check: Spot TLC (Hexane:EtOAc 2:1). The product will be slightly less polar than the starting material.

-

-

Quenching: Once starting material is consumed (<5%), add 10% aqueous

(5 mL) to quench excess iodine (solution turns from yellow/orange to clear). -

Workup: Dilute with Ethyl Acetate (50 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 80–90% Mono-iodinated product.

Protocol B: Radiolabeling (Hot Iodination - I)

Recommended for tracer development. Adapted from Chloramine-T methods [3, 4].[3]

Reagents:

-

Na

I (Carrier-free) -

Chloramine-T (1 mg/mL in 0.05 M Phosphate Buffer, pH 7.4)

-

Sodium Metabisulfite (1 mg/mL in water)

Procedure:

-

Setup: In a microcentrifuge tube, add 10 µL of Z-Tyr-Otbu stock.

-

Buffer: Add 50 µL of 0.2 M Phosphate Buffer (pH 7.5). pH control is vital; pH < 7 slows reaction, pH > 8 promotes di-iodination.

-

Isotope: Add required activity of Na

I (e.g., 0.5 mCi). -

Oxidation: Add 10 µL Chloramine-T solution. Vortex gently for 60 seconds .

-

Quench: Immediately add 10 µL Sodium Metabisulfite solution to stop the reaction.

-

Purification: Load mixture onto a C18 Sep-Pak cartridge or perform HPLC purification immediately to separate labeled product from free iodine.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98% (Area %) | C18 Column, MeCN/H2O + 0.1% TFA |

| Mass Spec (ESI) | [M+H]+ calc: ~498.07 | LC-MS (Positive Mode) |

| Regioselectivity | < 5% Di-iodo impurity | HPLC/NMR |

| Water Content | N/A (Dried post-workup) | Karl Fischer (if bulk) |

HPLC Method (Standard):

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV 280 nm (Phenol absorption) and 254 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Di-iodo Impurity | Excess reagent or high pH. | Reduce NIS to 0.95 eq. Ensure pH is < 7.[4][5]5. |

| Loss of Otbu Group | Acidic hydrolysis during workup. | Avoid strong acids. Do not use TFA in mobile phase during purification if collecting fractions for storage. |

| Low Conversion | Old NIS reagent (degraded). | Recrystallize NIS from dioxane/CCl4 or use fresh bottle. |

| Yellow Product | Trapped Iodine ( | Wash organic layer thoroughly with Sodium Thiosulfate/Metabisulfite. |

References

-

Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters. Link

-

Barluenga, J., et al. (1997). Iodination of aromatic compounds with bis(pyridine)iodonium(I) tetrafluoroborate. Journal of Organic Chemistry. Link

-

Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature. Link

-

GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Link

-

Chalk, S. J. (2015). Synthesis of an Fmoc/OtBu orthogonally protected iodotyrosine derivative. ResearchGate. Link

Sources

- 1. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 3. gropep.com [gropep.com]

- 4. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Note: Chemoselective Hydrogenolysis of Z-Tyr-Otbu

Abstract & Scope

This technical guide details the protocol for the chemoselective removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from Z-Tyr-Otbu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) to yield H-Tyr-Otbu .

The primary challenge in this transformation is preserving the acid-sensitive tert-butyl ester (Otbu) while quantitatively removing the carbamate. While acidolysis (e.g., HBr/AcOH) is a standard method for Z-removal, it is incompatible here as it would simultaneously cleave the Otbu group. Therefore, Catalytic Hydrogenolysis over Palladium on Carbon (Pd/C) under neutral conditions is the required methodology. This guide emphasizes safety regarding pyrophoric catalysts and strict pH control to ensure ester integrity.

Mechanistic Principles & Selectivity

The Orthogonal Strategy

The Z/Otbu pair represents a classic orthogonal protection strategy.

-

Z Group (Benzyl carbamate): Cleaved by hydrogenolysis (

/Pd) or strong acids (HBr). Stable to mild base and TFA. -

Otbu Group (tert-Butyl ester): Cleaved by acid (TFA, HCl).[1] Stable to hydrogenolysis and mild base.

Mechanism of Action

The reaction proceeds via a heterogeneous catalytic cycle on the Palladium surface.

-

Adsorption: Hydrogen gas dissociates on the Pd surface to form Pd-H species. The aromatic ring of the Z-group coordinates to the catalyst surface.

-

Cleavage: The benzylic C-O bond undergoes hydrogenolysis, releasing Toluene and generating a unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to release

and the free amine.

Crucial Selectivity Note: The tert-butyl ester is sterically bulky and lacks the activation energy required for hydrogenolysis under these mild conditions (1 atm, 25°C). Consequently, it remains intact, provided the solvent system remains neutral.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of Z-group hydrogenolysis. The Otbu ester remains spectator to this cycle.

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | 10% Pd/C (wet support) | "Wet" catalyst (approx. 50% water) drastically reduces fire risk without inhibiting the reaction in MeOH. |

| Solvent | Methanol (MeOH) | Excellent solubility for Tyrosine derivatives; promotes rapid hydrogenolysis. Avoid Acetic Acid to protect the Otbu group. |

| Pressure | 1 atm (Balloon) | High pressure is unnecessary and increases the risk of reducing the phenol ring (rare, but possible). |

| Concentration | 0.1 M - 0.2 M | Dilute conditions prevent aggregation of the peptide. |

| Temperature | Ambient (20-25°C) | Heating is not required and may promote side reactions. |

Experimental Protocol

Materials Required[2]

-

Substrate: Z-Tyr-Otbu (1.0 equiv).

-

Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or similar, usually supplied as ~50% water wet paste.

-

Solvent: HPLC grade Methanol (MeOH).

-

Gas: Hydrogen balloon (or cylinder with regulator).

-

Filtration: Celite® 545 filter aid.

Step-by-Step Methodology

Step 1: Inerting and Solubilization

-

Weigh Z-Tyr-Otbu (e.g., 1.0 g, ~2.2 mmol) into a round-bottom flask.

-

Add Methanol (22 mL, 0.1 M concentration). Stir until fully dissolved.

-

Note: If the solution is cloudy, mild sonication is permitted.

-

-

Flush the flask with Nitrogen (

) or Argon to remove oxygen. This is critical for safety before adding the catalyst.

Step 2: Catalyst Addition (Safety Critical)

-

Weigh 10% Pd/C (100 mg, 10 wt% relative to substrate).

-

Safety: Pd/C is pyrophoric. Ensure the catalyst is "wet" type. If using dry catalyst, add it under a blanket of inert gas.

-

-

Carefully add the Pd/C to the reaction flask against a counter-flow of Nitrogen.

Step 3: Hydrogenation

-

Equip the flask with a 3-way stopcock or a rubber septum.

-

Attach a balloon filled with Hydrogen (

). -

Briefly evacuate the flask (light vacuum) and backfill with

. Repeat this "Purge/Fill" cycle 3 times to replace the -